N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide
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Overview
Description
N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide is an organic compound with a complex structure that includes both benzamide and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide typically involves the reaction of 4-methylbenzenecarbothioyl chloride with benzamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzylpiperazine-1-carbothioyl)benzamide
- N-[(4-Methyl-1-piperazinyl)carbothioyl]benzamide
Uniqueness
N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
58554-13-5 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(4-methylbenzenecarbothioyl)carbamoyl]benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-9-13(10-8-11)15(21)18-16(20)17-14(19)12-5-3-2-4-6-12/h2-10H,1H3,(H2,17,18,19,20,21) |
InChI Key |
YXMNHLPKNTXHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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